N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(3,4-Dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by a fused bicyclic core comprising a triazole and quinoxaline moiety. Key structural features include:
- Triazolo[4,3-a]quinoxaline core: Provides a planar, aromatic system conducive to π-π stacking interactions.
- 1-Propyl substituent: A three-carbon alkyl chain at position 1 of the triazole ring, enhancing lipophilicity.
- 3,4-Dimethylphenyl acetamide group: A substituted phenyl ring with methyl groups at positions 3 and 4, contributing steric bulk and electron-donating effects.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-4-7-19-24-25-21-22(29)26(17-8-5-6-9-18(17)27(19)21)13-20(28)23-16-11-10-14(2)15(3)12-16/h5-6,8-12H,4,7,13H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRUQADMLLNICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that belongs to a class of triazoloquinoxalines known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O2
- Molecular Weight : 366.43 g/mol
- SMILES Notation : CC(C(=O)N1C2=CC=CC=C2C(=C(C1=O)C(=O)N3=C(C=C(C=C3)C)C)O)C
The compound features a quinoxaline core fused with a triazole ring, which is known to enhance its biological activity through interactions with various biological targets.
Antidepressant Properties
Research indicates that compounds within the triazolo[4,3-a]quinoxaline class exhibit significant antidepressant-like effects. For instance, studies on related compounds have shown that they can reduce immobility in the Porsolt's behavioral despair test in rodents, suggesting potential as rapid-acting antidepressants . The structural modifications in this compound may enhance these effects.
Anticancer Activity
The triazoloquinoxaline scaffold has demonstrated cytotoxic activities against various cancer cell lines. For example:
- MCF-7 (breast cancer) : Compounds derived from this scaffold showed effective inhibition of cell proliferation.
- A375 (melanoma) : Notably, derivatives exhibited EC50 values in the micromolar range .
The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase, mediated by upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Neuroprotective Effects
Compounds containing the triazoloquinoxaline structure have also been explored for neuroprotective properties. They may act as modulators of neurotransmitter systems and possess antioxidant capabilities that protect neuronal cells from oxidative stress .
Case Studies
- Antidepressant Activity : A study assessed the effect of related triazoloquinoxalines on depression models in rats. The findings suggested that modifications at specific positions on the quinoxaline ring could enhance antidepressant efficacy .
- Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of various derivatives against cancer cell lines. The results indicated that specific substitutions on the triazole moiety significantly influenced anticancer activity .
Comparative Biological Activity Table
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of N-(3,4-dimethylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide. The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, a study utilizing the MTT assay demonstrated that the compound effectively inhibited the proliferation of cancer cells, indicating its potential as an anticancer agent .
Case Study: Mechanistic Insights
A detailed investigation into the mechanisms underlying its anticancer effects revealed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways. This pathway involves the modulation of apoptotic proteins and the disruption of cell cycle progression .
Antimicrobial Properties
In addition to its anticancer activity, this compound exhibits notable antimicrobial properties. Research has indicated that it can inhibit the growth of various bacterial strains and fungi. The compound's mechanism appears to involve interference with microbial cell wall synthesis and function .
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective effects. Preliminary research indicates that it can mitigate oxidative stress-induced neuronal damage. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of this compound has been achieved through various chemical pathways involving quinoxaline derivatives. These synthetic routes not only yield the target compound but also allow for the exploration of structural modifications that may enhance its biological activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to its chemical structure can significantly influence its biological properties. For example, variations in substituents on the quinoxaline moiety have been shown to alter potency against specific cancer cell lines .
Comparison with Similar Compounds
Structural Comparison with N-(4-Chlorophenyl)-2-(1-Methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
This compound shares the triazoloquinoxaline core but differs in substituents:
| Feature | Target Compound | N-(4-Chlorophenyl) Analog |
|---|---|---|
| Triazole Substituent | 1-Propyl group (C₃H₇) | 1-Methyl group (CH₃) |
| Phenyl Group | 3,4-Dimethylphenyl (electron-donating, bulky) | 4-Chlorophenyl (electron-withdrawing, less bulky) |
| Lipophilicity (LogP) | Higher (propyl chain increases hydrophobicity) | Lower (methyl group reduces lipophilicity) |
| Potential Bioactivity | Enhanced membrane penetration; prolonged metabolic stability | Faster metabolism; possible stronger target binding |
Key Implications :
Comparison with Triazolopyrimidine and Triazine Derivatives
Triazolopyrimidines (e.g., flumetsulam) and triazines (e.g., triaziflam) share functional similarities but differ in core structure:
| Compound | Core Structure | Key Substituents | Reported Use |
|---|---|---|---|
| Target Compound | Triazolo[4,3-a]quinoxaline | 1-Propyl, 3,4-dimethylphenyl acetamide | Hypothetical pesticide |
| Flumetsulam | Triazolo[1,5-a]pyrimidine | Sulfonamide, 5-methyl, 2,6-difluorophenyl | Herbicide (ALS inhibitor) |
| Oxadixyl | Oxazolidinyl acetamide | Methoxy, 2,6-dimethylphenyl | Fungicide |
Structural Insights :
- Triazoloquinoxalines vs.
- Substituent Chemistry : The acetamide group in the target compound contrasts with sulfonamide (flumetsulam) and oxazolidinyl (oxadixyl) moieties, suggesting divergent modes of action.
Research Findings and Hypotheses
While direct comparative studies are absent, structural analysis permits the following inferences:
Enhanced Lipophilicity : The propyl chain and dimethylphenyl group in the target compound likely increase its logP value compared to methyl or chloro analogs, favoring bioaccumulation in lipid-rich tissues .
Steric vs.
Core-Dependent Activity: Triazoloquinoxalines may exhibit broader-spectrum activity than triazolopyrimidines due to their extended aromatic system, which could interact with diverse biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
